molecular formula C12H13NOS B13558473 2-Pentanone, 5-(2-benzothiazolyl)-

2-Pentanone, 5-(2-benzothiazolyl)-

Cat. No.: B13558473
M. Wt: 219.30 g/mol
InChI Key: MKLRBVCKPWGBMH-UHFFFAOYSA-N
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Description

Chemical Name: 2-Pentanone, 5-(2-benzothiazolyl)- (7CI) CAS No.: 88611-57-8 Molecular Formula: C₁₂H₁₃NOS Molecular Weight: 219.307 g/mol Structural Features: This compound consists of a pentanone backbone (a five-carbon ketone) with a benzothiazole moiety substituted at the fifth carbon.

General methods likely involve condensation reactions between benzothiazole derivatives and ketone precursors, leveraging nucleophilic or catalytic pathways .

Properties

Molecular Formula

C12H13NOS

Molecular Weight

219.30 g/mol

IUPAC Name

5-(1,3-benzothiazol-2-yl)pentan-2-one

InChI

InChI=1S/C12H13NOS/c1-9(14)5-4-8-12-13-10-6-2-3-7-11(10)15-12/h2-3,6-7H,4-5,8H2,1H3

InChI Key

MKLRBVCKPWGBMH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCC1=NC2=CC=CC=C2S1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-benzothiazol-2-yl)pentan-2-one typically involves the condensation of 2-aminobenzenethiol with a suitable ketone under acidic conditions . The reaction proceeds through the formation of an intermediate thioamide, which cyclizes to form the benzothiazole ring.

Industrial Production Methods: Industrial production of benzothiazole derivatives often employs green chemistry principles, utilizing environmentally benign solvents and catalysts. Methods such as microwave irradiation and one-pot multicomponent reactions are commonly used to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 5-(1,3-Benzothiazol-2-yl)pentan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions on the benzothiazole ring.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated benzothiazole derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related benzothiazolyl-substituted ketones exhibit variations in chain length, substituent positions, and functional groups, leading to distinct physicochemical and application profiles. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents
2-Pentanone, 5-(2-benzothiazolyl)- 88611-57-8 C₁₂H₁₃NOS 219.307 Benzothiazole at C5 of pentanone
2-Propanone,1-(2-benzothiazolyl) 36874-53-0 C₁₀H₉NOS 191.25 Benzothiazole at C1 of propanone
2-Butanone,3-(2-benzothiazolyl) 6269-44-9 C₁₁H₁₁NOS 205.28 Benzothiazole at C3 of butanone
2-Pentanone,5-(2-benzothiazolyl)-4,4-dimethyl 104143-68-2 C₁₄H₁₇NOS 247.36 Benzothiazole at C5; methyl groups at C4
2-Pentanone,5-(2-benzothiazolylthio)-5-(trimethylsilyl) 106296-65-5 C₁₅H₂₁NOSiS₂ 323.549 Thio and trimethylsilyl substituents

Key Differences and Implications

Chain Length and Substituent Position: Shorter chains (e.g., propanone, butanone) reduce steric bulk but limit hydrophobic interactions. For example, 2-Propanone,1-(2-benzothiazolyl) (CAS 36874-53-0) has a compact structure suitable for small-molecule applications, whereas the pentanone derivatives (e.g., 88611-57-8) offer extended alkyl chains for enhanced solubility in non-polar solvents .

The trimethylsilyl and thio-substituted derivative (106296-65-5) introduces silicon and sulfur atoms, which may enhance thermal stability or serve as intermediates in organometallic chemistry .

Spectroscopic Properties :

  • Benzothiazolyl ketones typically show strong absorption in UV-Vis spectra (λₘₐₓ ~270–310 nm) due to π→π* transitions in the aromatic system. Substituents like methyl or thio groups may shift these peaks slightly, as observed in FT-IR studies of related model compounds (e.g., disappearance of NH₂ and SH stretches at 3320 cm⁻¹ and 2460 cm⁻¹, respectively) .

Applications: Coordination Chemistry: Benzothiazole’s nitrogen and sulfur atoms enable metal coordination, as seen in vanadium-containing analogs (e.g., C₁₂HₓV) for catalytic or antibacterial uses .

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